molecular formula C23H37NO5S B117350 14,15-Leukotriene E4

14,15-Leukotriene E4

Número de catálogo: B117350
Peso molecular: 439.6 g/mol
Clave InChI: JLJNENVYAVKECZ-HRXVJLLUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

14,15-Leukotriene E4 (14,15-LTE4), also termed eoxin E4 (EXE4), is a cysteinyl leukotriene analog derived from arachidonic acid (AA) via the 15-lipoxygenase (15-LOX) pathway . Unlike classical leukotrienes (LTs) synthesized via 5-lipoxygenase (5-LOX), 14,15-LTE4 originates from 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE), which is converted to eoxin A4 (EXA4). EXA4 undergoes sequential glutathione-dependent modifications by LTC4 synthase (LTC4S) and other enzymes to form EXC4, EXD4, and finally EXE4 . Structurally, 14,15-LTE4 features a 14,15-epoxide group and a cysteine-containing side chain, distinguishing it from LTE4 (5,6-epoxide) .

14,15-LTE4 is a potent pro-inflammatory mediator linked to eosinophil activation, mast cell responses, and airway inflammation . Its presence has been confirmed in human tissues, including bronchoalveolar lavage fluid and skin . Notably, it is implicated in aspirin-exacerbated respiratory disease (AERD) and allergic inflammation .

Análisis De Reacciones Químicas

Degradation and Metabolic Stability

  • Oxidation : LTE₄ undergoes ω-oxidation by cytochrome P450 enzymes in the liver, producing hydroxylated metabolites .

  • Excretion : ~95% of LTE₄ is excreted unchanged in urine, making it a biomarker for cysLT production in asthma and aspirin-exacerbated respiratory disease (AERD) .

Functional Interactions and Receptor Signaling

While LTE₄ binds weakly to classical cysLT receptors (CysLT₁R and CysLT₂R), emerging evidence highlights its unique signaling mechanisms:

Receptor Activation

  • GPR99 (Oxgr1) : Identified as a high-affinity LTE₄ receptor in mice, mediating vascular permeability and airway hyperresponsiveness .

  • P2Y₁₂ : LTE₄ partially activates this purinergic receptor, inhibiting eosinophil degranulation at high concentrations (10⁻⁶ M) .

Signaling Pathways

PathwayEffectCell Type
ERK phosphorylationSustained activation (peaking at 60 minutes)Mast cells (LAD2)
Calcium mobilizationPartial desensitization of CysLT₁REosinophils
Chemokine productionUpregulation of CCL4 via prolonged Erk signalingMast cells

Research Findings on LTE₄-Specific Responses

  • Airway Inflammation : Inhalation of LTE₄ (40-fold higher concentration than LTD₄) induces eosinophil influx in human airways, a response absent with LTD₄ .

  • Vascular Permeability : LTE₄ is equipotent to LTC₄ and LTD₄ in causing dermal edema in humans, acting via non-classical receptors .

  • Asthma Pathogenesis : Urinary LTE₄ levels correlate with disease severity in AERD patients, reaching concentrations >1,000 pg/mg creatinine during exacerbations .

Comparative Reactivity of CysLTs

PropertyLTC₄LTD₄LTE₄
Half-life<5 min<5 min>30 min
Receptor Affinity (CysLT₁R)HighHighestWeak
Stability in UrineUndetectableUndetectableHigh
Bronchoconstrictor PotencyModerateHighLow

Aplicaciones Científicas De Investigación

Role in Asthma and Allergic Diseases

LTE4 has been extensively studied for its role in asthma and allergic conditions. It is known to mediate potent pro-inflammatory effects, particularly through its action on eosinophils and Th2 cells.

  • Eosinophil Activation : LTE4 enhances eosinophil degranulation and cytokine secretion, which are critical in the pathogenesis of asthma. Studies show that LTE4 can induce the secretion of eosinophil-derived neurotoxin (EDN) and CCL5 (RANTES), indicating its role in promoting eosinophilic inflammation .
  • Th2 Cell Activation : LTE4 significantly activates Th2 cells, leading to increased production of IL-13 and IL-4. This response is notably enhanced when LTE4 is combined with other mediators like Prostaglandin D2 (PGD2), suggesting a synergistic effect that exacerbates inflammation in allergic responses .

Case Studies on Urinary LTE4 Levels

Research has demonstrated that elevated urinary LTE4 levels correlate with acute exacerbations of asthma and allergic reactions:

  • A study involving preschool children with acute viral wheeze found that those with high serum immunoglobulin E (IgE) levels exhibited significantly higher urinary LTE4 levels during acute episodes compared to normal controls . This suggests that monitoring urinary LTE4 could serve as a biomarker for assessing the severity of asthma exacerbations.
  • Another investigation indicated that children with exercise-induced bronchoconstriction showed increased urinary excretion of LTE4 post-exercise, further linking LTE4 to asthma pathophysiology .

Potential Therapeutic Target

Given its role in mediating inflammatory responses, LTE4 presents a potential target for therapeutic intervention:

  • P2Y12 Receptor Involvement : Research indicates that the pro-inflammatory actions of LTE4 are mediated through the P2Y12 receptor. In animal models, blocking this receptor resulted in reduced eosinophilia and airway hyperresponsiveness, suggesting that targeting P2Y12 could be beneficial in treating asthma .

Comparative Potency of Leukotrienes

LTE4 exhibits unique pharmacological properties compared to other leukotrienes:

Leukotriene Potency in Airway Constriction Mechanism of Action
LTC4Lower than LTE4CysLT1 receptor
LTD4ModerateCysLT1 & CysLT2 receptors
LTE4 HighestP2Y12 receptor

Studies have shown that LTE4 is more effective than LTC4 and LTD4 in inducing airway constriction, highlighting its significance in respiratory diseases .

Summary of Findings

The applications of 14,15-Leukotriene E4 encompass its critical roles in mediating inflammation in asthma and allergies, its potential as a biomarker for disease severity, and its promise as a therapeutic target. The following table summarizes key findings from various studies:

Study Findings
Eosinophil Degranulation StudyLTE4 enhances EDN and CCL5 secretion
Th2 Cell Activation StudyIncreased IL-13 production when combined with PGD2
Urinary LTE4 Levels in AsthmaElevated during acute episodes correlated with high IgE
P2Y12 Receptor StudyBlocking reduces eosinophilia and airway hyperresponsiveness

Mecanismo De Acción

14,15-Leukotrieno E4 ejerce sus efectos uniéndose a receptores específicos en las células diana. Estos receptores incluyen los receptores de leucotrienos cisteinílicos 1 y 2 (CysLT1 y CysLT2). La unión de 14,15-Leukotrieno E4 a estos receptores desencadena una cascada de vías de señalización intracelular, incluida la activación de las quinasas de proteínas activadas por mitógenos (MAPKs), la fosfatidilinositol 3-quinasa (PI3K) y la proteína quinasa C (PKC). Estas vías conducen a varias respuestas celulares, como inflamación, aumento de la permeabilidad vascular y contracción del músculo liso .

Compuestos similares:

  • Leukotrieno C4
  • Leukotrieno D4
  • Leukotrieno E4

Comparación: 14,15-Leukotrieno E4 es único entre los leucotrienos debido a su estructura específica y actividad biológica. Si bien el leucotrieno C4 y el leucotrieno D4 también están involucrados en las respuestas inflamatorias, 14,15-Leukotrieno E4 tiene un papel distinto en el aumento de la permeabilidad vascular y la contracción del músculo liso con diferentes niveles de potencia .

Comparación Con Compuestos Similares

Functional and Clinical Comparisons

Compound Receptor Affinity Biological Roles Clinical Associations
14,15-LTE4 CysLT1/CysLT2 (proposed) Eosinophil chemotaxis, mast cell degranulation AERD, allergic inflammation
LTE4 CysLT1/CysLT2 Bronchoconstriction, mucus secretion Asthma, allergic rhinitis
LTC4 CysLT1/CysLT2 Vascular permeability, smooth muscle contraction Asthma, lung fibrosis
20-OH-LTE4 Undefined Inactivation of LTE4 activity Modulator of LTE4-driven inflammation
  • Receptor Interactions : Both LTE4 and 14,15-LTE4 are proposed to activate cysteinyl leukotriene receptors (CysLT1/2) , but 14,15-LTE4 exhibits weaker binding affinity in vitro .
  • Inflammatory Roles: LTE4 is a biomarker for NSAID-exacerbated respiratory disease (N-ERD) , while 14,15-LTE4 correlates with eosinophilic inflammation in AERD .
  • Species-Specific Production : 14,15-LTE4 is prominent in humans but absent in rodents, complicating translational studies .

Analytical Differentiation

  • Mass Spectrometry : LTE4 (m/z 438.2) and 14,15-LTE4 (m/z 440.246) are distinguishable via LC-MS/MS fragmentation patterns .
  • Immunoassays: Commercial ELISA kits for LTE4 cross-react minimally with 14,15-LTE4 due to structural differences .

Actividad Biológica

Introduction

14,15-Leukotriene E4 (14,15-LTE4) is a potent cysteinyl leukotriene involved in various inflammatory processes, particularly in respiratory diseases. This article aims to provide a comprehensive overview of the biological activity of 14,15-LTE4, focusing on its mechanisms of action, effects on immune cells, and clinical implications. The information is derived from diverse sources, including peer-reviewed studies and clinical research.

Chemical Structure and Stability

14,15-LTE4 is a derivative of leukotriene E4 (LTE4), which is formed from leukotriene C4 (LTC4) through enzymatic conversion. The compound is characterized by its relatively stable structure compared to other leukotrienes, allowing for its accumulation in biological fluids such as plasma and urine. This stability makes it a significant biomarker for assessing inflammatory conditions.

Receptor Interaction

14,15-LTE4 interacts with specific receptors that are part of the G-protein-coupled receptor family. Although the exact receptor for LTE4 has not been definitively identified, studies suggest that it may act through distinct pathways that involve:

  • Calcium Mobilization : LTE4 enhances calcium mobilization in Th2 cells, which is crucial for cytokine production .
  • Vascular Permeability : It increases vascular permeability in human endothelial cell monolayers, albeit with about 10-fold less potency than LTC4 but significantly more than other leukotrienes .

Eosinophils

Research indicates that LTE4 plays a dual role in eosinophil function:

  • Degranulation : LTE4 has been shown to induce eosinophil degranulation, leading to the release of pro-inflammatory mediators such as eosinophil-derived neurotoxin (EDN) and RANTES (CCL5). However, it can also inhibit spontaneous degranulation under certain conditions .
  • Survival : LTE4 may prolong eosinophil survival under serum-reduced conditions, although its effects on apoptosis are still debated .

Th2 Cells

LTE4 significantly activates Th2 cells, promoting exaggerated cytokine production in response to other inflammatory signals such as prostaglandin D2 (PGD2). This activation is inhibited by montelukast, a known leukotriene receptor antagonist . The modulation of Th2 cell activity by LTE4 underscores its role in allergic responses and asthma exacerbations.

Respiratory Diseases

Increased levels of LTE4 have been associated with various respiratory conditions:

  • Asthma : Elevated urinary LTE4 levels are commonly observed during severe asthma attacks and correlate with disease severity .
  • Aspirin-Exacerbated Respiratory Disease (AERD) : Patients with AERD exhibit heightened sensitivity to LTE4 compared to other leukotrienes, indicating its potential role in exacerbating respiratory symptoms .

Case Studies

Several studies have highlighted the clinical relevance of LTE4:

  • Exercise-Induced Asthma : A study demonstrated that children with exercise-induced asthma showed increased urinary excretion of LTE4 during bronchospasm episodes. The correlation between LTE4 levels and peak expiratory flow rate (PEFR) decline supports its role as a biomarker for asthma severity .
  • Mast Cell Activation : Research indicates that mast cell activation leads to increased production of LTE4 in allergic reactions. This suggests that targeting LTE4 could be beneficial in managing allergic responses .

Summary Table of Biological Activities

Biological ActivityDescription
Eosinophil DegranulationInduces release of EDN and CCL5; can inhibit spontaneous degranulation
Vascular PermeabilityIncreases permeability in endothelial cells; less potent than LTC4
Th2 Cell ActivationEnhances cytokine production; modulated by PGD2 and inhibited by montelukast
Clinical RelevanceElevated levels linked to asthma severity and AERD

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways for 14,15-Leukotriene E4 (14,15-LTE4) in inflammatory cells?

  • Methodological Answer : 14,15-LTE4 is synthesized via the 5-lipoxygenase (5-LOX) pathway. Arachidonic acid is first converted to 5-HPETE, then to 14,15-LTA4. This intermediate is conjugated with glutathione to form 14,15-LTC4, which is sequentially hydrolyzed by γ-glutamyl transpeptidase and dipeptidases to produce 14,15-LTD4 and finally 14,15-LTE5. Key enzymes and intermediates can be inhibited (e.g., using 5-LOX inhibitors like zileuton) or tracked via stable isotope-labeled standards (e.g., deuterated LTC4) to validate pathways .

Q. How is this compound detected and quantified in biological samples?

  • Methodological Answer :

  • LC/MS/MS : The most precise method, with a reported m/z of 440.246 for 14,15-LTE4. Stable isotopes like 14,15-LTE4-d5 (25 µg, ≥99% purity) are used as internal standards to correct for matrix effects .
  • Enzyme Immunoassay (EIA) : Commercial kits (e.g., 14,15-LTC4 EIA Kit) measure metabolites in urine or plasma, though cross-reactivity with structurally similar leukotrienes requires validation via parallel LC/MS .
  • Table 1 : Comparison of Detection Methods
MethodSensitivity (pg/mL)SpecificitySample TypeReference
LC/MS/MS0.1–5HighPlasma, Urine
EIA10–50ModerateUrine, Secretions

Q. What is the clinical significance of elevated 14,15-LTE4 levels in respiratory diseases?

  • Methodological Answer : 14,15-LTE4 is a stable biomarker for leukotriene activity. In aspirin-induced asthma, urinary 14,15-LTE4 levels are significantly elevated (e.g., 2–3× higher than controls). Researchers should collect timed urine samples, normalize to creatinine, and correlate with spirometry data to assess airway inflammation .

Advanced Research Questions

Q. How can experimental designs address challenges in studying 14,15-LTE4's receptor interactions?

  • Methodological Answer : Conflicting studies report weak binding to CYSLTR1/2 but strong affinity for GPR98. To resolve this:

  • Use receptor knockout models (e.g., CYSLTR1⁻/⁻ mice) to isolate signaling pathways.
  • Perform competitive binding assays with LTD4/LTE4 analogs (e.g., 11-trans isomers) to assess specificity .
  • Employ CRISPR-edited cell lines to study GPR99-mediated cytokine production (e.g., IL-4/IL-13) .

Q. What strategies mitigate variability in 14,15-LTE4 measurements across different biofluids?

  • Methodological Answer :

  • Pre-analytical Factors : Stabilize samples with antioxidants (e.g., 1 mM EDTA) to prevent ex vivo oxidation.
  • Normalization : Use urinary creatinine or plasma albumin to adjust for dilution effects.
  • Multi-method Validation : Cross-validate EIA results with LC/MS in a subset of samples to confirm accuracy .

Q. How do contradictory findings about 14,15-LTE4's role in migraine pathogenesis arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from cohort heterogeneity (e.g., pediatric vs. adult migraines) or co-elevation of PGF2α. Solutions include:

  • Stratifying patients by age and NSAID use.
  • Using multivariate regression to isolate 14,15-LTE4's effect from prostaglandins.
  • Conducting longitudinal studies to track metabolite levels during migraine episodes .

Q. What are best practices for inhibiting 14,15-LTE4 synthesis in vivo without off-target effects?

  • Methodological Answer :

  • Pharmacological Inhibition : Use 5-LOX inhibitors (e.g., MK-886) or FLAP antagonists, but validate specificity via lipidomic profiling to rule out interference with other eicosanoids.
  • Genetic Knockdown : siRNA targeting 5-LOX in myeloid cells reduces 14,15-LTE4 without affecting COX pathways. Monitor compensatory upregulation of PGE2 .

Q. Data Contradiction Analysis

Q. Why do some studies report 14,15-LTE4 as a weak bronchoconstrictor despite its pro-inflammatory role?

  • Methodological Answer : 14,15-LTE4 has a longer half-life than LTD4 but lower receptor affinity. Its effects are cumulative and mediated via eosinophil recruitment rather than direct smooth muscle contraction. Researchers should combine functional assays (e.g., bronchial ring tension) with histology to quantify eosinophil infiltration .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in 14,15-LTE4 studies?

  • Methodological Answer :

  • Protocol Standardization : Adopt MISEV guidelines for extracellular vesicle isolation (relevant for leukotriene transport studies).
  • Data Transparency : Deposit raw LC/MS/MS data in repositories like MassIVE (e.g., dataset MSV000081379) .
  • Reagent Validation : Use certified standards (e.g., 14,15-LTE4 from Shanghai Zhenzhun, ≥97% purity) and report lot numbers .

Propiedades

IUPAC Name

(5Z,8Z,10E,12E,14R,15S)-14-[(2R)-2-amino-2-carboxyethyl]sulfanyl-15-hydroxyicosa-5,8,10,12-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO5S/c1-2-3-12-15-20(25)21(30-18-19(24)23(28)29)16-13-10-8-6-4-5-7-9-11-14-17-22(26)27/h4,6-10,13,16,19-21,25H,2-3,5,11-12,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b6-4-,9-7-,10-8+,16-13+/t19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJNENVYAVKECZ-HRXVJLLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)SCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)SC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032109
Record name Eoxin E4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

14,15-Leukotriene E4
14,15-Leukotriene E4
14,15-Leukotriene E4
14,15-Leukotriene E4
14,15-Leukotriene E4
14,15-Leukotriene E4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.